Cas no 39025-23-5 ((Z)-Guggulsterone)
(Z)-Guggulsterone Chemical and Physical Properties
Names and Identifiers
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- (Z)-Guggulsterone
- (17Z)-Pregna-4,17(20)-diene-3,16-dione
- Z-Guggulsterone
- (Z)-Pregna-4,17(20)-diene-3,16-dione
- Guggulsterone Z
- GUGGULSTERONE Z(P) PrintBack
- (17Z)-Pregna-4,17(20)-diene-3,16-dione 4,17(20)-trans-Pregnadiene-3,16-dione
- Z-Guggulsterone,(Z)-Pregna-4,17(20)-diene-3,16-dione
- SCHEMBL141657
- Z/E-Guggulsterone
- DTXSID1033539
- Guggulsterones Z
- DTXCID9013539
- NCGC00091910-01
- GUGGULSTERONE Z [USP-RS]
- Guggulsterone
- (Z)-Guggulsterone, >=89% (HPLC), powder
- Pregna-4,17(20)-diene-3,16-dione
- 6CST3U34GN
- AC-28813
- Guggulsterones E&Z
- UNII-6CST3U34GN
- CCG-267610
- CS-0029421
- 4,17(20)-cis-Pregnadiene-3,6-dione
- AC-6215
- Cis-Guggulsterone
- AS-79083
- BRD-K26674531-001-01-3
- 95975-55-6
- Guggulsterone Z, United States Pharmacopeia (USP) Reference Standard
- BDBM21725
- WDXRGPWQVHZTQJ-OSJVMJFVSA-N
- (8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
- GUGGULSTERONE Z-FORM [MI]
- CAS-39025-23-5
- (E&Z)-Guggulsterone
- 2-(2-Aminothiazol-3(2H)-yl)-1-phenylethanone
- (Z)-Guggulsterone, analytical standard
- (17Z)-Guggulsterone
- 39025-23-5
- S3792
- Guggulsterone, (Z)-
- Guggulsterone E&Z
- Pregna-4,17(20)-diene-3,16-dione, (17Z)-
- CHEMBL410683
- 4,17(20)-trans-Pregnadiene-3,16-dione
- GS
- NCGC00260067-01
- (17Z)-pregna-4,17-diene-3,16-dione
- (1S,2R,10R,11S,14Z,15S)-14-ethylidene-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-ene-5,13-dione
- MFCD01310757
- Tox21_202518
- Q27264514
- AKOS015963432
- HY-107738
- CHEBI:135338
- GUGGULSTERONE Z-FORM
- GUGGULSTERONE Z (CONSTITUENT OF GUGGUL) [DSC]
- BCP18087
- pregna-4,17Z(20)-diene-3,16-dione
- (1Z,3aS,3bR,9aR,9bS,11aS)-1-ethylidene-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-2,7-dione
- DA-53782
- DA-68827
- Guggulsterone; Guglip; Gugulipid;
- CHEBI:229515
- BRD-K26674531-001-02-1
- G60934
-
- MDL: MFCD01310757
- Inchi: 1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4+/t15-,17+,18+,20+,21-/m1/s1
- InChI Key: WDXRGPWQVHZTQJ-OSJVMJFVSA-N
- SMILES: O=C1/C(=C\C)/[C@@]2(C)CC[C@@H]3[C@@]4(C)CCC(C=C4CC[C@H]3[C@@H]2C1)=O
Computed Properties
- Exact Mass: 312.20900
- Monoisotopic Mass: 312.20893
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 0
- Complexity: 640
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.1
- XLogP3: 3.9
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: 188-190°
- Boiling Point: 463.3±45.0 °C at 760 mmHg
- Flash Point: 172.3±25.7 °C
- Refractive Index: 1.557
- Solubility: DMSO: 5 mg/mL
- PSA: 34.14000
- LogP: 4.64360
- Specific Rotation: D26 -61° (c = 1 in chloroform)
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
(Z)-Guggulsterone Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H315
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - WGK Germany:3
- Hazard Category Code: R37
- Safety Instruction: S36
-
Hazardous Material Identification:
- Safety Term:S36
- Risk Phrases:R37
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(Z)-Guggulsterone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G852000-5mg |
(Z)-Guggulsterone |
39025-23-5 | 5mg |
$ 161.00 | 2023-09-07 | ||
| TRC | G852000-25mg |
(Z)-Guggulsterone |
39025-23-5 | 25mg |
$ 594.00 | 2023-09-07 | ||
| S e l l e c k ZHONG GUO | S6812-5mg |
Z-Guggulsterone |
39025-23-5 | 99.08% | 5mg |
¥1548.72 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S6812-25mg |
Z-Guggulsterone |
39025-23-5 | 99.08% | 25mg |
¥4643.81 | 2023-09-15 | |
| MedChemExpress | HY-110066-10mM*1mLinDMSO |
(Z)-Guggulsterone |
39025-23-5 | 99.30% | 10mM*1mLinDMSO |
¥1430 | 2023-07-25 | |
| MedChemExpress | HY-110066-10mg |
(Z)-Guggulsterone |
39025-23-5 | 99.30% | 10mg |
¥1984 | 2025-04-16 | |
| MedChemExpress | HY-110066-25mg |
(Z)-Guggulsterone |
39025-23-5 | 99.30% | 25mg |
¥4000 | 2025-04-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z923220-5mg |
Z-Guggulsterone |
39025-23-5 | 98% | 5mg |
¥1,529.10 | 2022-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z71351-5mg |
(Z)-Guggulsterone |
39025-23-5 | ,HPLC≥90% | 5mg |
¥1438.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z71351-100mg |
(Z)-Guggulsterone |
39025-23-5 | ,HPLC≥90% | 100mg |
¥4558.0 | 2023-09-05 |
(Z)-Guggulsterone Suppliers
(Z)-Guggulsterone Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on (Z)-Guggulsterone
Introduction to (Z)-Guggulsterone and Its CAS No. 39025-23-5
The compound (Z)-Guggulsterone, identified by the CAS number 39025-23-5, is a naturally occurring steroidal lactone that has garnered significant attention in the field of pharmaceuticals and nutraceuticals due to its diverse biological activities. Derived from the gum resin of the Commiphora mukul tree, which is primarily found in India, this compound has been traditionally used in Ayurvedic medicine for various therapeutic purposes. The molecular structure of (Z)-Guggulsterone, characterized by its unique stereochemistry, contributes to its distinct pharmacological properties, making it a subject of extensive research in modern medicine.
Recent studies have highlighted the potential of (Z)-Guggulsterone as an endocrine regulator, particularly in modulating lipid metabolism and thyroid hormone activity. Its ability to influence cholesterol levels and promote weight management has positioned it as a promising candidate for the development of therapeutic agents targeting metabolic disorders. The compound's interaction with nuclear receptors, such as the peroxisome proliferator-activated receptor (PPAR), has been extensively studied, revealing its role in enhancing insulin sensitivity and reducing inflammation.
One of the most compelling areas of research involving (Z)-Guggulsterone is its anti-inflammatory and antioxidant properties. Studies have demonstrated that this compound can attenuate inflammatory responses by inhibiting key pro-inflammatory cytokines and enzymes. Furthermore, its antioxidant effects contribute to protecting against oxidative stress, which is implicated in various chronic diseases, including cardiovascular disorders and neurodegenerative conditions. The compound's mechanism of action involves scavenging reactive oxygen species (ROS) and modulating antioxidant enzyme systems.
The therapeutic potential of (Z)-Guggulsterone has also been explored in the context of cardiovascular health. Research indicates that it can help in lowering LDL cholesterol levels while increasing HDL cholesterol, thereby improving lipid profiles. Additionally, its ability to reduce triglyceride levels and inhibit platelet aggregation suggests its utility in preventing atherosclerosis and related cardiovascular complications. Clinical trials have begun to evaluate its efficacy in managing hyperlipidemia and improving overall cardiovascular function.
In oncology research, (Z)-Guggulsterone has shown promise as an anti-cancer agent. Preclinical studies have revealed its ability to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Its anti-proliferative effects are attributed to the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and growth. These findings have opened new avenues for developing targeted therapies that leverage the natural bioactive compounds present in traditional medicines.
The neuroprotective properties of (Z)-Guggulsterone have also attracted considerable interest. Evidence suggests that it can cross the blood-brain barrier and exert protective effects against neurotoxicity induced by oxidative stress and inflammation. In models of Alzheimer's disease and Parkinson's disease, this compound has demonstrated the ability to reduce amyloid-beta aggregation and protect neuronal cells from damage. These findings are particularly relevant given the growing burden of neurodegenerative disorders worldwide.
Endocrine-disrupting effects are another critical area of investigation for (Z)-Guggulsterone. Research has shown that it can influence thyroid hormone metabolism by inhibiting the enzyme thyroid peroxidase (TPO), which plays a key role in thyroid hormone synthesis. This property makes it a potential therapeutic agent for conditions such as hypothyroidism and goiter. Additionally, its interaction with sex hormone-binding globulin (SHBG) suggests a role in modulating sex hormone levels, which could be relevant for managing hormonal imbalances.
The safety profile of (Z)-Guggulsterone has been assessed through both preclinical toxicology studies and clinical trials. Generally, it exhibits low toxicity at therapeutic doses, with minimal side effects reported in human trials. However, long-term studies are still needed to fully understand its safety implications and potential interactions with other medications. Pharmacokinetic studies have revealed that (Z)-Guggulsterone is well-absorbed after oral administration but has a relatively short half-life, necessitating repeated dosing for sustained therapeutic effects.
The future directions for research on (Z)-Guggulsterone are multifaceted, encompassing both basic science investigations and clinical applications. Further elucidation of its molecular mechanisms will provide insights into how it exerts its diverse biological effects. Additionally, developing novel formulations that enhance its bioavailability could improve therapeutic outcomes. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into effective clinical interventions.
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